![molecular formula C20H15F3N2O2 B2703552 1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 933205-23-3](/img/structure/B2703552.png)

1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

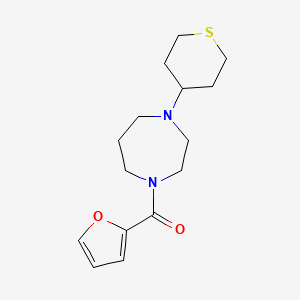

This compound is a benzanilide , which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring . It has a molecular formula of C20H15F3N2O2 and a molecular weight of 372.347.

Synthesis Analysis

The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For instance, an intermediate can be formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a 2-oxo group, a N-[2-(trifluoromethyl)phenyl] group, and a pyridine-3-carboxamide group. The presence of these groups contributes to the compound’s unique properties.Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 372.347. The presence of the trifluoromethyl group and the pyridine-3-carboxamide group likely contribute to its unique properties.Scientific Research Applications

Experimental and Theoretical Studies in Synthesis

The study by Yıldırım, Kandemirli, and Demir (2005) focuses on the functionalization reactions of related pyridine compounds, demonstrating the utility of these molecules in synthesizing diverse organic structures through experimental and theoretical methods. This highlights the potential of "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" in facilitating the development of novel chemical entities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Photocatalytic Degradation Studies

Research on photocatalytic degradation by Maillard-Dupuy et al. (1994) using pyridine structures suggests potential environmental applications, such as in the degradation of pollutants. This could imply that related compounds, including "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide," may be explored for environmental cleanup efforts through photocatalysis (C. Maillard-Dupuy, C. Guillard, H. Courbon, P. Pichat, 1994).

Applications in Organic Synthesis

Zheng et al. (2014) demonstrate the synthesis of biologically important triazolopyridines through oxidative N-N bond formation, showcasing the compound's role in constructing complex organic frameworks. This suggests that "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" could be a precursor or intermediate in synthesizing nitrogen-containing heterocycles (Zisheng Zheng et al., 2014).

Metal-Assisted Reactions

The work by Pal et al. (2000) on metal-assisted electrocyclic reactions in CN-NC-CN systems presents a case where related pyridine compounds undergo transformations under metal catalysis. This underscores the potential for "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" in catalytic processes and the synthesis of metal-organic complexes (P. K. Pal et al., 2000).

Advanced Materials Development

Bonacorso et al. (2018) explore the synthesis and characterization of pyridine-based boron heterocycles, focusing on their optical and electrochemical properties. This research suggests avenues for employing "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" in the development of new materials with potential applications in electronics and photonics (H. Bonacorso et al., 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of similar compounds in various industries, it is likely that there will be continued interest in developing new methods for its synthesis and understanding its properties .

properties

IUPAC Name |

1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-4-5-11-17(16)24-18(26)15-9-6-12-25(19(15)27)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPOOACVRAKEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide](/img/structure/B2703470.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2703473.png)

![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2703474.png)

methanone](/img/structure/B2703477.png)

![5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2703480.png)

![N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B2703483.png)

![2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2703486.png)

![(E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide](/img/structure/B2703487.png)

![ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2703488.png)

![2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2703490.png)